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Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a crucial role in
cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] It exhibits
two primary enzymatic activities: an ADP-ribosyl cyclase activity that converts NAD+ into cyclic
ADP-ribose (cCADPR) and a glycohydrolase (NADase) activity that hydrolyzes NAD+ to ADP-
ribose (ADPR).[2][3] Both cADPR and ADPR are important second messengers involved in the
regulation of intracellular calcium signaling.[4][5] Furthermore, under acidic conditions, CD38
can catalyze the formation of nicotinic acid adenine dinucleotide phosphate (NAADP) from
NADP+.[6] Due to its significant role in various physiological and pathological processes,
including immune responses, metabolic disorders, and cancer, CD38 has emerged as a key
therapeutic target.[7][8] This document provides detailed protocols for in vitro assays designed
to screen and characterize inhibitors of CD38's enzymatic activities.

CD38 Signaling Pathway

The enzymatic activity of CD38 is central to its function in cell signaling. As an ectoenzyme, it
utilizes extracellular NAD+ to produce intracellular second messengers. These messengers,
cADPR and NAADRP, trigger the release of calcium from intracellular stores, such as the
endoplasmic reticulum and lysosomes, leading to a variety of downstream cellular responses.
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The hydrolase activity of CD38 also regulates extracellular NAD+ levels, impacting cellular
metabolism and the function of other NAD+-dependent enzymes.[1]
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Caption: CD38 signaling pathway overview.

Experimental Protocols

Two primary fluorescence-based assays are commonly used to screen for inhibitors of CD38's
enzymatic activities: a hydrolase assay and a cyclase assay. These assays are adaptable for
high-throughput screening (HTS) in a 96-well format.

CD38 Glycohydrolase (NADase) Activity Assay

This assay measures the hydrolysis of the NAD+ analog, 1,N6-etheno-NAD+ (s-NAD+), to the
highly fluorescent product e-ADPR.

Experimental Workflow: Hydrolase Assay
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Caption: Workflow for the CD38 hydrolase inhibitor assay.

Materials and Reagents
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Stock Working
Reagent . . Vendor Example
Concentration Concentration
Recombinant Human o
0.1 mg/mL 0.5 - 2 ng/uL BPS Bioscience
CD38
e-NAD+ 10 mM 200 uM Sigma-Aldrich
CD38 Assay Buffer 1X 1X BPS Bioscience
Test Inhibitor 10 mM in DMSO Variable N/A
Apigenin (Control _ o
o 10 mM in DMSO 10 uM BPS Bioscience
Inhibitor)
Procedure

o Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer as per the
manufacturer's instructions. Dilute the recombinant CD38 enzyme and e-NAD+ to their
working concentrations in the assay buffer.

» Plate Inhibitors: To a 96-well white opaque microplate, add 25 pL of the test inhibitor solution
at various concentrations. For controls, add 25 pL of assay buffer for the positive control (no
inhibitor) and 25 pL of a known inhibitor like apigenin for the negative control.

e Add Enzyme: Add 25 L of the diluted CD38 enzyme solution to each well.

 Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to
bind to the enzyme.

« Initiate Reaction: Add 50 pL of the e-NAD+ substrate solution to each well to initiate the
enzymatic reaction. The final reaction volume will be 100 pL.

e Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an
excitation wavelength of 300 nm and an emission wavelength of 410 nm using a
fluorescence microplate reader.[9] Readings can be taken in kinetic mode over 30-60
minutes or as an endpoint reading after a defined incubation period at 37°C.[10]

Data Analysis
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The percent inhibition is calculated using the following formula: % Inhibition = 100 * [1 -
(Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Nolnhibitor -
Fluorescence_Blank)]

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be
determined by plotting the percent inhibition against the logarithm of the inhibitor concentration
and fitting the data to a sigmoidal dose-response curve.

CD38 ADP-Ribosyl Cyclase Activity Assay

This assay measures the cyclase activity of CD38 using nicotinamide guanine dinucleotide
(NGD+) as a substrate, which is converted to the fluorescent product cyclic GDP-ribose
(cGDPR).[1]

Experimental Workflow: Cyclase Assay
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Caption: Workflow for the CD38 cyclase inhibitor assay.

Materials and Reagents
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Stock Working
Reagent . . Vendor Example
Concentration Concentration
Recombinant Human o
0.1 mg/mL 1-5ng/uL BPS Bioscience
CD38
NGD+ 10 mM 100 pM BPS Bioscience
CD38 Assay Buffer 1X 1X BPS Bioscience
Test Inhibitor 10 mM in DMSO Variable N/A
Quercetin (Control ] o
o 10 mM in DMSO 20 uM BPS Biosciencel[1]
Inhibitor)
Procedure

o Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer. Dilute the
recombinant CD38 enzyme and NGD+ to their working concentrations in the assay buffer.

o Plate Inhibitors: Add 25 pL of the test inhibitor solution at various concentrations to a 96-well
white opague microplate. Include positive (no inhibitor) and negative (e.g., quercetin)
controls.[1]

e Add Enzyme: Add 25 L of the diluted CD38 enzyme solution to each well.
¢ Incubation: Incubate the plate at room temperature for 15 minutes.

« Initiate Reaction: Add 50 pL of the NGD+ substrate solution to each well. The final reaction
volume will be 100 pL.

o Measure Fluorescence: Measure the fluorescence intensity at an excitation of 300 nm and
an emission of 410 nm.[11] Readings can be taken kinetically or as an endpoint
measurement after incubation at 37°C.

Data Analysis

The data analysis for the cyclase assay is the same as for the hydrolase assay. The percent
inhibition is calculated, and IC50 values are determined from the dose-response curve.
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Summary of Assay Parameters

Parameter

Hydrolase Assay

Cyclase Assay

Enzyme Source

Recombinant Human CD38

Recombinant Human CD38

Substrate

e-NAD+

NGD+

Product

e-ADPR

cGDPR

Detection Method

Fluorescence

Fluorescence

Excitation Wavelength

300 nm

300 nm

Emission Wavelength

410 nm

410 nm

Plate Type 96-well white opaque 96-well white opaque
Final Reaction Volume 100 pL 100 pL
Control Inhibitor Apigenin Quercetin[1]

Cell-Based Assays

For a more physiologically relevant assessment, CD38 inhibitor activity can be evaluated in a

cellular context. This can be achieved by using cell lines that endogenously express CD38,

such as multiple myeloma cell lines (e.g., LP-1, OPM2, RPMI8226), or by using primary

immune cells.

General Protocol for Cell-Based Assay

e Cell Culture: Culture CD38-expressing cells to the desired density.

e Cell Plating: Seed the cells in a 96-well plate.

« Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a

specified period.

o Cell Lysis: Lyse the cells to release the CD38 enzyme.

» Activity Assay: Perform either the hydrolase or cyclase assay on the cell lysates as

described in the protocols above.
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» Data Normalization: Normalize the enzymatic activity to the total protein concentration in
each well.

This approach allows for the evaluation of inhibitor potency in the presence of cellular
membranes and other intracellular components, providing valuable insights into the drug-like
properties of the test compounds.

Disclaimer: These protocols provide a general framework. Optimization of reagent
concentrations, incubation times, and other experimental parameters may be necessary for
specific applications and instrumentation. Always refer to the manufacturer's instructions for
commercially available kits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for
Metabolic Conditions - PMC [pmc.ncbi.nim.nih.gov]

e 2. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 -
PMC [pmc.ncbi.nim.nih.gov]

» 3. CD38 - Wikipedia [en.wikipedia.org]

e 4. Autocrine and paracrine calcium signaling by the CD38/NAD+/cyclic ADP-ribose system -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ 5. researchgate.net [researchgate.net]

¢ 6. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling
pathway - PMC [pmc.ncbi.nim.nih.gov]

e 7. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity
[frontiersin.org]

e 8. What are CD38 modulators and how do they work? [synapse.patsnap.com]

e 9. CD38 expression and NAD+-induced intracellular Ca+ mobilization in isolated retinal
Muller cells - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12386118?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785691/
https://en.wikipedia.org/wiki/CD38
https://pubmed.ncbi.nlm.nih.gov/15650244/
https://pubmed.ncbi.nlm.nih.gov/15650244/
https://www.researchgate.net/figure/The-CD38-cADPR-NAADP-signaling-pathway-Type-III-CD38-present-in-the-ER-and-plasma_fig4_336951493
https://pmc.ncbi.nlm.nih.gov/articles/PMC3942542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3942542/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.597959/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.597959/full
https://synapse.patsnap.com/article/what-are-cd38-modulators-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/12203397/
https://pubmed.ncbi.nlm.nih.gov/12203397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 10. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Assay of
CD38 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386118#cd38-inhibitor-3-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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